1H-Imidazole-1-ethanol, 4,5-dihydro-2-undecyl- (commonly known as lauryl hydroxyethyl imidazoline or HEI-11) is a specialized nonionic-to-cationic surfactant and chemical intermediate characterized by a C11 alkyl chain and a hydroxyethyl headgroup [1]. In industrial procurement, it is primarily sourced as a high-performance corrosion inhibitor for oil and gas infrastructure and as a critical precursor for synthesizing mild amphoteric surfactants, such as sodium lauroamphoacetate [1]. Its specific C11 chain length provides a distinct hydrophilic-lipophilic balance (HLB) that ensures optimal water dispersibility and micelle formation compared to longer-chain analogs, making it a foundational material in both continuous-injection oilfield formulations and personal care manufacturing [1].
Substituting HEI-11 with generic imidazoline blends, differing chain lengths (e.g., C17 oleyl derivatives), or alternative hydrophilic headgroups (e.g., aminoethyl) fundamentally alters phase behavior and adsorption kinetics[1]. In corrosion inhibition, the specific hydroxyethyl group of HEI-11 provides multi-center coordination with iron atoms on steel surfaces, yielding significantly higher protective film density than unsubstituted or aminoethyl analogs [1]. Furthermore, in surfactant manufacturing, replacing the C11 lauric-derived chain with longer C17 chains shifts the resulting amphoteric surfactants from high-foaming, water-soluble products to oil-soluble, low-foaming emulsifiers, fundamentally compromising the target formulation's rheology and performance [2].
In CO2-saturated 3% NaCl environments simulating oilfield conditions, the hydrophilic headgroup of the imidazoline dictates the strength of coordination with the metal surface. Quantitative studies demonstrate that the hydroxyethyl-substituted imidazoline (HEI-11) significantly outperforms both aminoethyl (AEI-11) and unsubstituted (IM-11) derivatives [1]. The inhibition efficiency follows the strict order of CMI-11 > HEI-11 > AEI-11 > IM-11, driven by the oxygen atom in the hydroxyethyl group which provides an additional binding center for iron coordination compared to the nitrogen-only aminoethyl group [1].
| Evidence Dimension | Corrosion inhibition efficiency on N80 steel |
| Target Compound Data | HEI-11 (Hydroxyethyl group): Superior multi-center Fe coordination and lower unoccupied molecular orbital energy gap |
| Comparator Or Baseline | AEI-11 (Aminoethyl group) and IM-11 (Unsubstituted) |
| Quantified Difference | HEI-11 provides strictly higher inhibition efficiency than AEI-11 and IM-11 due to enhanced surface reactivity. |
| Conditions | CO2-saturated 3% NaCl solution, N80 carbon steel |
Directs buyers to specify the hydroxyethyl derivative over cheaper aminoethyl analogs when formulating high-performance oilfield corrosion inhibitors.
When selecting inhibitors for liquid/particle two-phase flow systems, buyers must choose between standard imidazolines and their quaternized counterparts. Research comparing HEI-11 directly against its quaternized form, HQI-11, shows that while HQI-11 achieves the absolute highest inhibition efficiency, HEI-11 still provides robust mixed-type corrosion inhibition that scales effectively with flow conditions and sand entrainment [1]. Because HEI-11 avoids the additional manufacturing step of quaternization, it offers a highly cost-effective baseline for formulations where extreme cationic binding is not strictly required or where environmental toxicity profiles limit the use of quaternary ammonium salts [1].
| Evidence Dimension | Inhibition efficiency trend in multiphase flow |
| Target Compound Data | HEI-11: Highly effective mixed-type inhibitor without quaternary toxicity |
| Comparator Or Baseline | HQI-11 (Quaternized): HQI-11 > HEI-11 absolute efficiency |
| Quantified Difference | HQI-11 provides higher maximum efficiency, but HEI-11 delivers a superior cost-to-performance ratio for standard single-phase and moderate two-phase flows. |
| Conditions | Liquid single-phase and liquid/sand particle two-phase flow, N80 steel |
Allows procurement teams to balance cost, environmental compliance, and required inhibition strength by choosing the non-quaternized HEI-11 for standard applications.
As a precursor for amphoteric surfactants, the C11 alkyl chain of HEI-11 is non-interchangeable with longer-chain imidazolines. When HEI-11 is reacted with sodium monochloroacetate, it yields sodium lauroamphoacetate, a highly water-soluble, high-foaming surfactant critical for mild personal care products [1]. In contrast, using a C17 analog (e.g., oleyl or stearyl hydroxyethyl imidazoline) results in a highly hydrophobic product that fails to generate stable aqueous foam and is instead relegated to industrial lubricant emulsification[1].
| Evidence Dimension | Downstream surfactant aqueous solubility and foaming |
| Target Compound Data | HEI-11 (C11 chain): Yields water-soluble, high-foaming amphoacetates |
| Comparator Or Baseline | C17 Imidazolines (Oleyl/Stearyl): Yields oil-soluble, low-foaming derivatives |
| Quantified Difference | The C11 chain maintains optimal HLB for aqueous micelle formation, whereas C17 chains shift the HLB entirely into the lipophilic domain. |
| Conditions | Carboxymethylation to form amphoteric surfactants |
Ensures chemical manufacturers procure the exact C11 homologue required to produce consumer-grade, high-foaming mild surfactants without phase separation.
Based on its superior multi-center iron coordination compared to aminoethyl analogs, HEI-11 is the optimal active ingredient for protecting N80 carbon steel pipelines in CO2-saturated environments [1].
Leveraging its specific C11 chain length, HEI-11 is the required precursor for manufacturing sodium lauroamphoacetate, a staple high-foaming, low-irritation surfactant used in baby shampoos and facial cleansers [2].
In systems where environmental regulations or cost constraints prohibit the use of quaternized inhibitors, HEI-11 serves as the primary mixed-type inhibitor for mitigating combined liquid/sand erosion-corrosion [3].